molecular formula C11H14N2O B12952711 6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one

6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B12952711
M. Wt: 190.24 g/mol
InChI Key: ISOWEFUMRATJQZ-UHFFFAOYSA-N
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Description

6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one is an organic compound with a complex structure that includes a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with methylamine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.

Scientific Research Applications

6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure.

    Dihydroquinoline: A reduced form of quinoline.

    Methylamino derivatives: Compounds with similar functional groups.

Uniqueness

6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features

Conclusion

This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6-(methylaminomethyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H14N2O/c1-12-7-8-2-4-10-9(6-8)3-5-11(14)13-10/h2,4,6,12H,3,5,7H2,1H3,(H,13,14)

InChI Key

ISOWEFUMRATJQZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(C=C1)NC(=O)CC2

Origin of Product

United States

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